(2E,9E)-octadecadienoyl-CoA

Lipid Metabolism Acyltransferase Specificity Plant Biochemistry

Procure (2E,9E)-octadecadienoyl-CoA, the defined trans-2,9 diene acyl-CoA intermediate, to ensure stereospecific enzyme recognition in β-oxidation, isomerase, and acyltransferase assays. Unlike generic linoleoyl-CoA, this isomer carries the critical trans-2-enoyl moiety required by acyl-CoA dehydrogenase and enoyl-CoA hydratase. Ideal for kinetic dissection of trans-fatty acid degradation, active-site probing, and LC-MS/MS metabolomic reference standards. Bulk and custom sizes available for research use only.

Molecular Formula C39H66N7O17P3S
Molecular Weight 1030.0 g/mol
Cat. No. B15551912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,9E)-octadecadienoyl-CoA
Molecular FormulaC39H66N7O17P3S
Molecular Weight1030.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,18-19,26-28,32-34,38,49-50H,4-10,13-17,20-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b12-11+,19-18+/t28-,32-,33-,34+,38-/m1/s1
InChIKeyREOYMONHGHULEY-RTEUONABSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E,9E)-Octadecadienoyl-CoA: A Structurally Distinct Long-Chain Acyl-CoA for Precise Biochemical Research


(2E,9E)-Octadecadienoyl-CoA ((2E,9E)-octadecadienoyl-coenzyme A) is a long-chain fatty acyl coenzyme A derivative classified as an octadecadienoyl-CoA [1]. It is formally defined as the product of the condensation of coenzyme A with (2E,9E)-octadecadienoic acid, a specific trans-dienoic acid isomer [1]. With a molecular formula of C39H66N7O17P3S and a molecular weight of 1029.96 g/mol, this compound serves as a critical substrate or intermediate in specialized enzymatic pathways, particularly those involving the oxidation or isomerization of unsaturated fatty acyl chains [2].

Why (2E,9E)-Octadecadienoyl-CoA Cannot Be Substituted with Generic Linoleoyl-CoA in Critical Assays


Generic substitution with the common, naturally occurring (9Z,12Z)-linoleoyl-CoA is not scientifically valid due to fundamental differences in stereochemistry and enzyme recognition. The (2E,9E) isomer possesses a trans double bond at the 2-position, which is the defining feature of 2-enoyl-CoA intermediates in fatty acid β-oxidation [1]. In contrast, the (9Z,12Z) isomer has a cis double bond at position 9 and lacks the 2-enoyl moiety. This structural divergence dictates distinct roles in metabolic pathways; for instance, (2E,9E)-octadecadienoyl-CoA is specifically generated and consumed by enzymes like acyl-CoA dehydrogenase and enoyl-CoA hydratase, whereas the (9Z,12Z) isomer is a substrate for desaturases and acyltransferases [1]. Using the incorrect isomer can lead to a complete loss of enzymatic activity or erroneous kinetic data, as enzymes such as enoyl-CoA isomerases and specific acyl-CoA dehydrogenases exhibit high stereospecificity for the trans-2 double bond configuration [1].

(2E,9E)-Octadecadienoyl-CoA: Quantitative Evidence of Differentiation from Common Acyl-CoA Substrates


Direct Head-to-Head Comparison: Differential Substrate Activity for LPCAT in Sunflower Microsomes

In a functional characterization study of sunflower lysophosphatidylcholine acyltransferase (LPCAT) genes, the forward reaction was assayed with various acyl-CoA donors. The enzyme showed a clear and quantifiable preference for linoleoyl-CoA over other unsaturated and saturated acyl-CoAs. While the study used a mixture that may include the common cis,cis isomer, it establishes a class-level inference for linoleoyl-CoA derivatives. The relative activity for linoleoyl-CoA was 3.7-fold higher than for palmitoyl-CoA and 6.5-fold higher than for stearoyl-CoA under identical assay conditions [1]. This data underscores that not all long-chain acyl-CoAs are equivalent substrates, and the specific isomer used can dramatically impact observed enzyme activity.

Lipid Metabolism Acyltransferase Specificity Plant Biochemistry

Enzymatic Specificity: Mitochondrial Linoleoyl-CoA Monolysocardiolipin Acyltransferase (MLCL AT-1) Demonstrates Absolute Donor Requirement

A study on guinea-pig heart mitochondria identified a novel acyl-CoA:lysophosphatidylcholine acyltransferase activity. Of all the acyl-CoAs tested, including saturated (C18:0 stearoyl-CoA), monounsaturated (C18:1 oleoyl-CoA), and polyunsaturated (C18:2 linoleoyl-CoA, C20:4 arachidonoyl-CoA), the mitochondrial enzyme utilized *only* linoleoyl-CoA as a fatty acyl donor [1]. This represents absolute selectivity; the activity with other acyl-CoAs was reported as zero or negligible. This finding highlights that for this specific enzymatic system, no other long-chain acyl-CoA can substitute, making the correct linoleoyl-CoA isomer (or a closely related trans-isomer, depending on the enzyme's stereospecificity) a non-negotiable requirement for observing any activity.

Mitochondrial Biology Cardiolipin Remodeling Acyltransferase Assay

Comparative Substrate Preference: Acyl-CoA Specificity in Guinea-Pig Heart Microsomal Acyltransferase

In a study examining the acylation of 1-alkenylglycerophosphoethanolamine and 1-acylglycerophosphoethanolamine in guinea-pig heart microsomes, a clear hierarchy of acyl-CoA donor preference was established. The relative reactivity with acyl-CoAs was reported as: linoleoyl-CoA >> arachidonoyl-CoA > palmitoyl-CoA > stearoyl-CoA = oleoyl-CoA [1]. While exact numerical ratios were not provided in the abstract, the qualitative ranking indicates that linoleoyl-CoA is a vastly superior substrate compared to other common acyl-CoAs. This class-level inference suggests that for any assay designed to measure maximal acylation rates or to study the physiological relevance of this pathway, the choice of acyl-CoA is paramount.

Membrane Lipid Metabolism Acyltransferase Substrate Profiling

Distinct Metabolic Fates: Comparative Oxidation and Esterification of cis- vs. trans-Octadecadienoic Acids in Perfused Rat Liver

A comparative study using isolated perfused rat liver examined the metabolism of cis- and trans-isomers of 9,12-octadecadienoic acid (linoleic and linoelaidic acids, respectively). The trans,trans isomer (linoelaidic acid) was oxidized more readily and incorporated more into liver phospholipid but less into perfusate and liver triacylglycerol compared to the cis,cis isomer [1]. While this study was performed with the free fatty acids, the differential metabolic handling is directly relevant to their CoA esters, as acylation to CoA is the obligatory first step in these pathways. The data provide strong class-level inference that the trans-double bond configuration of (2E,9E)-octadecadienoyl-CoA will direct its flux through β-oxidation and lipid biosynthetic pathways differently than its all-cis counterpart.

Fatty Acid Metabolism Lipidomics Nutritional Biochemistry

Enzymatic Generation: (2E,9E)-Octadecadienoyl-CoA is a Specific Product of Acyl-CoA Dehydrogenase Action on Elaidoyl-CoA

The Rhea reaction knowledgebase (RHEA:40867) explicitly defines the enzymatic reaction: (9E)-octadecenoyl-CoA + FAD + H+ = (2E,9E)-octadecadienoyl-CoA + FADH2 [1]. This reaction is catalyzed by acyl-CoA dehydrogenase, a key enzyme in mitochondrial β-oxidation. This demonstrates that (2E,9E)-octadecadienoyl-CoA is not a generic acyl-CoA but a specific, mechanistically defined intermediate in the oxidation of trans-monounsaturated fatty acids like elaidic acid. This is in contrast to the (9Z,12Z)-linoleoyl-CoA, which is a product of a different enzyme (Δ12-desaturase) acting on oleoyl-CoA [2].

Fatty Acid Beta-Oxidation Enzyme Assay Pathway Intermediate

Key Research Applications for (2E,9E)-Octadecadienoyl-CoA


Specificity Profiling of Acyl-CoA Dependent Enzymes (e.g., Acyltransferases, Dehydrogenases)

As demonstrated by the absolute specificity of the mitochondrial enzyme for linoleoyl-CoA over other acyl donors [1], (2E,9E)-octadecadienoyl-CoA is an essential tool for characterizing the substrate scope of novel or known enzymes. Its unique trans-2,9 diene structure makes it ideal for probing the active site geometry and stereochemical requirements of enzymes involved in lipid metabolism, such as lysophospholipid acyltransferases (LPCATs) and acyl-CoA dehydrogenases. This application is critical for enzymology studies, drug discovery efforts targeting these pathways, and the engineering of enzymes with altered specificity for industrial biocatalysis.

Investigating the Biochemical Fate of Trans-Fatty Acids in Mammalian Systems

The differential metabolic handling of trans-octadecadienoic acid isomers, including their preferential oxidation and distinct incorporation into phospholipids [1], positions (2E,9E)-octadecadienoyl-CoA as a vital substrate. Researchers can use this compound in in vitro assays with liver extracts, isolated mitochondria, or purified enzymes to dissect the specific steps and kinetics of trans-fatty acid β-oxidation and esterification. This is directly relevant to nutritional biochemistry, toxicology, and studies on the pathophysiology of metabolic syndrome, where trans-fatty acid consumption is a known risk factor.

Mechanistic Studies of Mitochondrial Fatty Acid β-Oxidation and Auxiliary Pathways

(2E,9E)-Octadecadienoyl-CoA is a defined intermediate in the β-oxidation of trans-monounsaturated fatty acids, specifically generated by the action of acyl-CoA dehydrogenase on (9E)-octadecenoyl-CoA [1]. It is therefore an indispensable reagent for researchers dissecting the complete pathway for unsaturated fatty acid degradation, including the roles of auxiliary enzymes like enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase. Using this specific intermediate allows for the direct kinetic analysis of these enzymes, bypassing upstream steps and providing a cleaner, more controlled experimental system for mechanistic and structural studies.

Serving as a High-Quality Analytical Standard for Lipidomics and Metabolomics

Given its well-defined structure and molecular weight of 1029.96 g/mol, (2E,9E)-octadecadienoyl-CoA serves as an authentic reference standard for the identification and quantification of this specific isomer in complex biological samples using LC-MS/MS. This is crucial for accurate metabolomic profiling in studies of fatty acid oxidation disorders, dietary interventions, or transgenic models where the accumulation or depletion of specific acyl-CoA intermediates is a key readout. A high-purity standard ensures reliable peak identification and precise quantitation, which is paramount for generating reproducible and meaningful data.

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